Cas no 2171811-98-4 (2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid)

2-(2-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclohexyl backbone with an ethylene glycol spacer and a terminal carboxylic acid group, enhancing solubility and flexibility in solid-phase peptide coupling reactions. The Fmoc protecting group ensures selective deprotection under mild basic conditions, facilitating stepwise elongation of peptide chains. This compound is particularly useful for introducing constrained cyclohexyl motifs or spacer functionalities into synthetic peptides, improving conformational control. Its high purity and stability make it suitable for demanding research applications in medicinal chemistry and bioconjugation. The product is typically used under anhydrous conditions to preserve reactivity.
2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid structure
2171811-98-4 structure
商品名:2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid
CAS番号:2171811-98-4
MF:C26H30N2O6
メガワット:466.526207447052
CID:6143201
PubChem ID:165535286

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid
    • 2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
    • 2171811-98-4
    • EN300-1516181
    • インチ: 1S/C26H30N2O6/c29-24(30)16-33-14-13-27-25(31)21-11-5-6-12-23(21)28-26(32)34-15-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-4,7-10,21-23H,5-6,11-16H2,(H,27,31)(H,28,32)(H,29,30)
    • InChIKey: RJKMSWRDFPVXGB-UHFFFAOYSA-N
    • ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCCCC1C(NCCOCC(=O)O)=O)=O

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 10
  • 複雑さ: 693
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 114Ų

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1516181-1.0g
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
1g
$3368.0 2023-06-05
Enamine
EN300-1516181-0.5g
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
0.5g
$3233.0 2023-06-05
Enamine
EN300-1516181-10000mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
10000mg
$14487.0 2023-09-27
Enamine
EN300-1516181-50mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
50mg
$2829.0 2023-09-27
Enamine
EN300-1516181-1000mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
1000mg
$3368.0 2023-09-27
Enamine
EN300-1516181-0.25g
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1516181-2.5g
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1516181-10.0g
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
10g
$14487.0 2023-06-05
Enamine
EN300-1516181-100mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
100mg
$2963.0 2023-09-27
Enamine
EN300-1516181-250mg
2-(2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}ethoxy)acetic acid
2171811-98-4
250mg
$3099.0 2023-09-27

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid 関連文献

2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acidに関する追加情報

Introduction to 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid (CAS No. 2171811-98-4) in Modern Chemical and Pharmaceutical Research

The compound 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid, identified by its CAS number 2171811-98-4, represents a fascinating molecule with significant potential in the realms of chemical biology and pharmaceutical development. This intricate structure, featuring a combination of functional groups such as fluorenylmethoxycarbonyl (Fmoc), amino-cyclohexyl, and acetic acid moieties, positions it as a versatile building block for the synthesis of novel bioactive molecules.

Recent advancements in the field of medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The presence of the fluorenylmethoxycarbonyl group in this molecule not only serves as a protecting group for amino acids during peptide synthesis but also introduces unique photophysical properties, making it valuable for applications in photochemical biology and materials science. The cyclohexyl moiety contributes to the steric and electronic environment of the molecule, influencing its binding affinity and metabolic stability—critical factors in drug development.

One of the most compelling aspects of 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid is its potential as a precursor for the development of targeted therapeutics. The acetic acid functionality provides a carboxylic acid handle that can be readily modified through esterification, amidation, or coupling reactions, enabling the creation of complex derivatives with tailored pharmacological profiles. This adaptability has garnered interest among researchers exploring treatments for neurological disorders, cancer, and inflammatory diseases.

In the context of modern drug discovery, the integration of computational chemistry and high-throughput screening has accelerated the identification of promising lead compounds. The structural features of CAS No. 2171811-98-4 make it an attractive candidate for virtual screening against large databases of biological targets. Its rigid framework and multiple hydrogen bonding sites suggest potential interactions with proteins involved in signal transduction and enzyme inhibition—key mechanisms in therapeutic intervention.

Furthermore, recent studies have demonstrated the utility of fluorene-based compounds in enhancing drug delivery systems. The fluorescence properties associated with the fluorenylmethoxycarbonyl group allow for real-time tracking of drug distribution within biological systems, providing invaluable insights into pharmacokinetics and biodistribution. This capability is particularly relevant in nanomedicine, where functionalized polymers and nanoparticles are being engineered to improve therapeutic efficacy while minimizing side effects.

The synthesis of 2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid presents an intriguing challenge due to its complex architecture. However, modern synthetic methodologies have enabled efficient access to such molecules through multi-step reactions involving protection-deprotection strategies, nucleophilic substitutions, and transition-metal-catalyzed cross-coupling reactions. These advances have not only simplified the preparation process but also opened new avenues for structural diversification.

From a biochemical perspective, the presence of both basic (amine) and acidic (carboxylic acid) functionalities in this compound suggests multiple interaction possibilities with biological targets. Such dual functionality is often exploited in the design of enzyme inhibitors, where precise modulation of pKa values enhances binding affinity and selectivity. Additionally, the cyclohexyl ring can serve as a conformational constraint, influencing how the molecule fits into its target binding site—a critical consideration in structure-based drug design.

The pharmaceutical industry continues to seek innovative solutions to address unmet medical needs, and compounds like CAS No. 2171811-98-4 offer promising starting points for discovery programs. By leveraging cutting-edge synthetic techniques alongside biophysical studies such as X-ray crystallography and NMR spectroscopy, researchers can gain deep insights into molecular interactions at an atomic level. These insights are instrumental in refining lead structures into viable candidates for clinical development.

In conclusion,2-(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}ethoxy)acetic acid (CAS No. 2171811-98-4) stands out as a multifaceted compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features—comprising fluorenylmethoxycarbonyl, cyclohexyl, and acetic acid moieties—position it as a valuable scaffold for developing novel therapeutics with enhanced specificity and efficacy. As research methodologies continue to evolve, compounds like this will play an increasingly pivotal role in shaping the future of medicine.

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